2-Bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one
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Overview
Description
2-Bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one is an organic compound that features both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one typically involves multi-step organic reactions. One possible route could involve the bromination of a precursor compound followed by nitration. The reaction conditions would need to be carefully controlled to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo further oxidation to form various oxidized products.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The bromine atom can be substituted by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield corresponding amines.
Scientific Research Applications
2-Bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one could have several applications:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigation as a potential pharmaceutical agent.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitroacetophenone: Similar structure but with a simpler backbone.
4-Nitro-3-phenylbutan-1-one: Lacks the bromine atom.
2-Bromo-4-nitrophenylbutan-1-one: Similar but without the additional nitro group on the phenyl ring.
Uniqueness
2-Bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one is unique due to the presence of both bromine and nitro groups, which can impart distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
6320-79-2 |
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Molecular Formula |
C16H13BrN2O5 |
Molecular Weight |
393.19 g/mol |
IUPAC Name |
2-bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C16H13BrN2O5/c17-15(16(20)12-4-2-1-3-5-12)14(10-18(21)22)11-6-8-13(9-7-11)19(23)24/h1-9,14-15H,10H2 |
InChI Key |
JTDZREGXXRJPQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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